5-Methyl-2-(tributylstannyl)oxazole
Beschreibung
5-Methyl-2-(tributylstannyl)oxazole is an organotin-containing oxazole derivative characterized by a tributylstannyl group at the 2-position and a methyl group at the 5-position of the oxazole ring. The compound’s structure (C₁₆H₃₁NOSn, molecular weight 388.20) combines the electron-deficient oxazole core with a lipophilic organotin moiety, making it highly reactive in cross-coupling reactions such as Stille couplings . Its synthesis typically involves substitution reactions, as evidenced by analogous protocols for chlorophenyl-substituted oxazoles (e.g., POCl₃-mediated chlorination of oxazole oxides) .
Eigenschaften
IUPAC Name |
tributyl-(5-methyl-1,3-oxazol-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJGQTZRONNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparison of Stannyl Heterocycles
| Property | 5-Methyl-2-(tributylstannyl)oxazole | 5-Methyl-2-(tributylstannyl)thiazole |
|---|---|---|
| Molecular Formula | C₁₆H₃₁NOSn | C₁₆H₃₁NSSn |
| Molecular Weight | 388.20 | 388.205 |
| Boiling Point | Not reported | 379.6 ± 35.0°C |
| LogP | ~5.5 (estimated) | 5.50760 |
| Primary Use | Synthetic intermediates | Synthetic intermediates |
Other Oxazole Derivatives
Photophysically Active Oxazoles
Compounds like 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) and 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) feature electron-donating substituents (e.g., methoxy, diphenylamino) that enhance photophysical properties. These derivatives exhibit strong fluorescence and are used as electron-accepting units in optoelectronic devices, unlike the stannyl oxazole, which lacks conjugated systems for such applications .
Benzoxazole-Tetrazole Hybrids
Benzoxazole derivatives fused with tetrazole rings (e.g., ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate) demonstrate broad pharmacological activities, including anti-inflammatory and antimicrobial effects .
Oxadiazole Derivatives
Thio-substituted oxadiazoles (e.g., 5-[(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)methyl]-1,3,4-oxadiazole-2-thiol) are synthesized via reactions with α-haloketones and exhibit pharmacological activities . Unlike these derivatives, stannyl oxazoles are primarily synthetic intermediates rather than drug candidates.
Pharmacological and Toxicological Considerations
The bulky tributylstannyl group in 5-methyl-2-(tributylstannyl)oxazole likely mitigates such immunomodulatory effects due to steric hindrance. However, organotin compounds are generally avoided in drug design due to cytotoxicity, favoring safer oxazole derivatives with polar substituents (e.g., tetrazoles, acetyl groups) for therapeutic use .
Q & A
Q. What are the standard synthetic routes for preparing 5-Methyl-2-(tributylstannyl)oxazole, and what critical reaction conditions must be controlled?
The primary method involves Stille coupling , where 2-(tributylstannyl)oxazole reacts with a methyl-substituted electrophilic partner. Key conditions include:
- Use of Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling.
- Strict oxygen-free environments to prevent catalyst deactivation.
- Solvent choice (e.g., THF or DMF) to optimize reaction kinetics and yield .
Alternative routes may employ Fischer oxazole synthesis , utilizing cyanohydrins and aldehydes under anhydrous HCl, though this is less common for tributylstannyl derivatives .
Q. How can NMR spectroscopy confirm the structure of 5-Methyl-2-(tributylstannyl)oxazole?
- ¹H NMR : The oxazole C5-H proton appears as a singlet near δ 8.46 ppm , while tributylstannyl methyl groups resonate as multiplets at δ 0.6–1.6 ppm .
- ¹³C NMR : The oxazole ring carbons show signals at δ 108–179 ppm , with Sn-C coupling (J ≈ 300–400 Hz) confirming the stannyl group .
- ¹¹⁹Sn NMR (if available) provides direct evidence of the Sn environment, typically at δ −10 to −50 ppm .
Q. What spectroscopic techniques beyond NMR are essential for characterizing this compound?
- IR Spectroscopy : Confirms the oxazole C=N stretch (~1600 cm⁻¹) and Sn-C bonds (~500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak ([M]⁺) and fragments corresponding to Sn loss (e.g., [M − SnBu₃]⁺) .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazole ring influence its reactivity in organometallic transformations?
- Electron-withdrawing groups (EWGs) at C4/C5 positions reduce nucleophilicity, slowing Stille coupling.
- Electron-donating groups (EDGs) enhance reactivity by stabilizing transition states. For example, methyl groups at C5 (as in the target compound) increase electron density, favoring cross-coupling with aryl halides .
- Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. What strategies resolve contradictions in proposed reaction mechanisms for tributylstannyl-oxazole derivatives?
- Isotopic labeling (e.g., deuterated substrates) tracks bond cleavage/formation pathways.
- Kinetic isotope effects (KIE) and Hammett plots differentiate between concerted (SN2-like) and radical-mediated mechanisms .
- Single-crystal X-ray diffraction of intermediates (e.g., Pd oxidative addition complexes) clarifies structural preferences .
Q. How can crystallographic data resolve structural ambiguities in oxazole derivatives?
- Powder X-ray diffraction (PXRD) paired with VC-xPWDF methods (variable-cell experimental powder difference) enables structure determination even for microcrystalline samples. This approach matches experimental patterns with simulated diffractograms of proposed polymorphs .
- Key parameters include unit cell dimensions , space group symmetry , and dihedral angles between substituents (e.g., methyl and stannyl groups) .
Q. What computational methods predict the bioactivity of 5-Methyl-2-(tributylstannyl)oxazole derivatives?
- Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like tubulin or STAT3, using crystal structures from the PDB .
- Molecular dynamics (MD) simulations (e.g., GROMACS) evaluate stability of ligand-receptor complexes over time, identifying critical interactions (e.g., hydrogen bonds, π-π stacking) .
- QSAR models correlate substituent effects (e.g., logP, polar surface area) with anticancer activity .
Q. How are structure-activity relationship (SAR) studies designed for oxazole-based anticancer agents?
- Fragment splicing : Combine bioactive fragments (e.g., oxazole, aryl stannanes) to optimize target binding and pharmacokinetics .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Pair with flow cytometry to assess apoptosis/necrosis mechanisms .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of pathways like microtubule polymerization or DNA damage response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
